
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoxazolin ring. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The methoxymethyl group can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, dichloromethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxymethyl group may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one can be compared with other similar compounds such as:
- 4-Chloromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Iodomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Fluoromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
These compounds share similar structures but differ in the halogen substituent. The uniqueness of this compound lies in its specific reactivity and stability, which can influence its applications and effectiveness in various research contexts .
Propriétés
Numéro CAS |
153201-10-6 |
|---|---|
Formule moléculaire |
C7H12BrNO3 |
Poids moléculaire |
238.081 |
Nom IUPAC |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
Synonymes |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
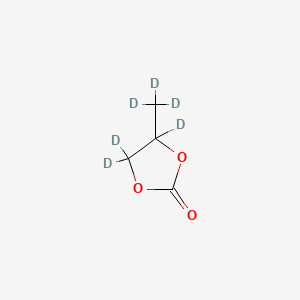

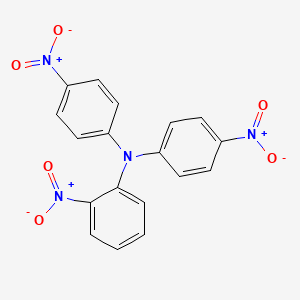
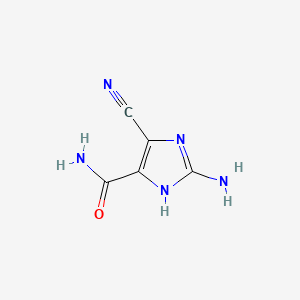


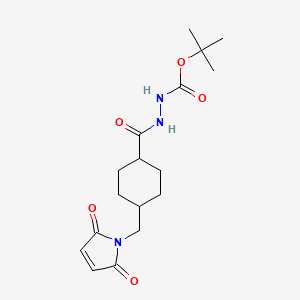

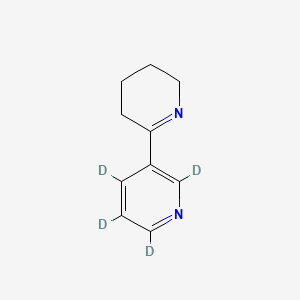
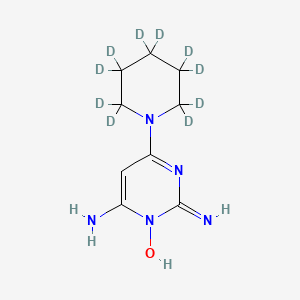
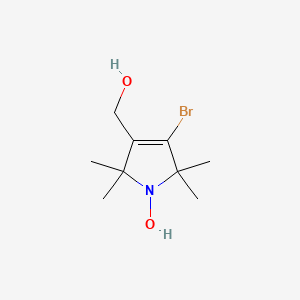
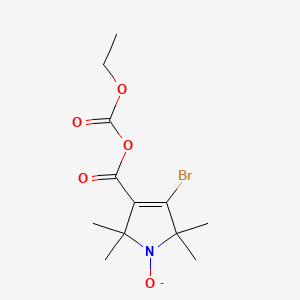
![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
